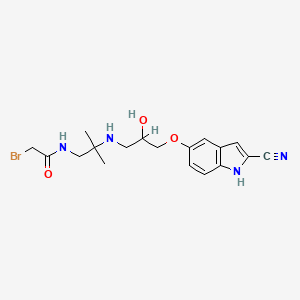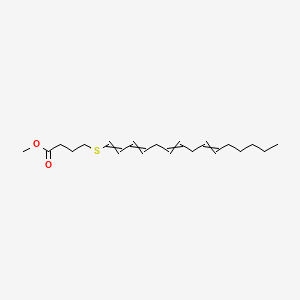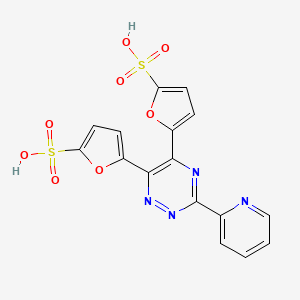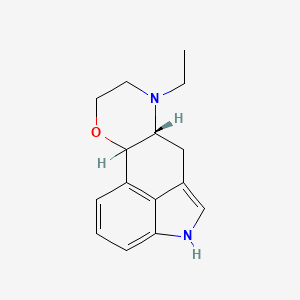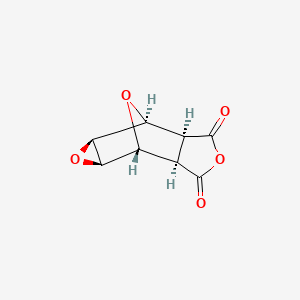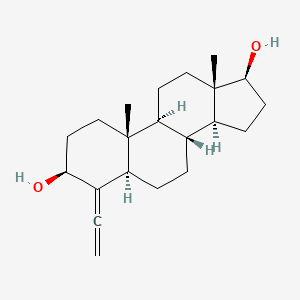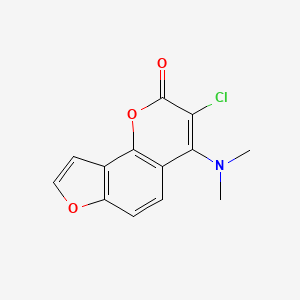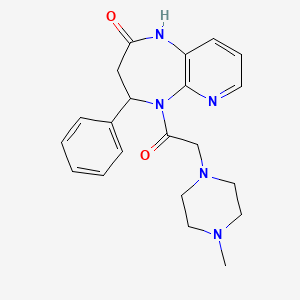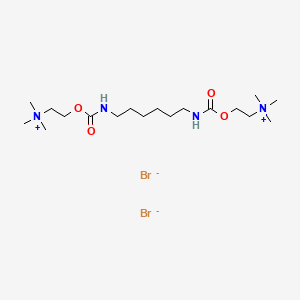
Hexcarbacholine bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexcarbacholine Bromide, also known as Hexamethonium Bromide, is a long-acting muscle relaxant primarily used in surgical anesthesia. It is known for its ability to induce muscle relaxation by acting as a depolarizing neuromuscular blocking agent. This compound has been extensively used in Europe for surgical procedures but has seen limited clinical usage in the United States .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexcarbacholine Bromide involves the reaction of hexamethonium with bromine. The process typically requires controlled conditions to ensure the formation of the desired bromide salt. The reaction is carried out in an aqueous medium, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Hexcarbacholine Bromide primarily undergoes substitution reactions due to the presence of bromine. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.
Reduction Reactions: Involve reducing agents such as sodium borohydride.
Major Products Formed
Substitution Reactions: Result in the formation of hexamethonium derivatives.
Oxidation Reactions: Lead to the formation of oxidized hexamethonium compounds.
Reduction Reactions: Yield reduced forms of hexamethonium.
Scientific Research Applications
Hexcarbacholine Bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving neuromuscular blocking and muscle relaxation.
Medicine: Utilized in surgical anesthesia to induce muscle relaxation.
Industry: Applied in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Hexcarbacholine Bromide exerts its effects by acting as a depolarizing neuromuscular blocking agent. It binds to nicotinic acetylcholine receptors at the neuromuscular junction, causing prolonged depolarization of the muscle membrane. This prevents the muscle from contracting, leading to muscle relaxation. The compound does not have a specific antagonist, making its effects long-lasting .
Comparison with Similar Compounds
Similar Compounds
Succinylcholine Chloride: Another depolarizing neuromuscular blocking agent with a shorter duration of action.
Pancuronium Bromide: A non-depolarizing neuromuscular blocking agent with a longer duration of action.
Vecuronium Bromide: Similar to Pancuronium Bromide but with fewer side effects.
Uniqueness
Hexcarbacholine Bromide is unique due to its long-lasting muscle relaxation effects and its specific mechanism of action at the neuromuscular junction. Unlike other neuromuscular blocking agents, it does not have a specific antagonist, making it suitable for prolonged surgical procedures .
Properties
CAS No. |
306-41-2 |
|---|---|
Molecular Formula |
C18H40Br2N4O4 |
Molecular Weight |
536.3 g/mol |
IUPAC Name |
trimethyl-[2-[6-[2-(trimethylazaniumyl)ethoxycarbonylamino]hexylcarbamoyloxy]ethyl]azanium;dibromide |
InChI |
InChI=1S/C18H38N4O4.2BrH/c1-21(2,3)13-15-25-17(23)19-11-9-7-8-10-12-20-18(24)26-16-14-22(4,5)6;;/h7-16H2,1-6H3;2*1H |
InChI Key |
AFWBFAMUEOVLFX-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOC(=O)NCCCCCCNC(=O)OCC[N+](C)(C)C.[Br-].[Br-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)NCCCCCCNC(=O)OCC[N+](C)(C)C.[Br-].[Br-] |
Synonyms |
hexacarbacholine bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


